molecular formula C15H15BrO B7858373 4-Bromobenzyl-(2,3-dimethylphenyl)ether CAS No. 884163-65-9

4-Bromobenzyl-(2,3-dimethylphenyl)ether

Cat. No.: B7858373
CAS No.: 884163-65-9
M. Wt: 291.18 g/mol
InChI Key: DNUGLZMUVJSNKL-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(2,3-dimethylphenyl)ether is an organic compound with the molecular formula C15H15BrO. It is a brominated ether derivative, characterized by the presence of a bromobenzyl group and a dimethylphenyl group connected via an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,3-dimethylphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+2,3-DimethylphenolK2CO3,SolventThis compound+HCl\text{4-Bromobenzyl chloride} + \text{2,3-Dimethylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} + \text{HCl} 4-Bromobenzyl chloride+2,3-DimethylphenolK2​CO3​,Solvent​this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2,3-dimethylphenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl ethers.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of the corresponding benzyl alcohol.

Scientific Research Applications

4-Bromobenzyl-(2,3-dimethylphenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,3-dimethylphenyl)ether largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and ether linkage play crucial roles in determining its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl-(2,3-dimethylphenyl)ether: Similar structure but with a chlorine atom instead of bromine.

    4-Methylbenzyl-(2,3-dimethylphenyl)ether: Similar structure but with a methyl group instead of bromine.

    4-Nitrobenzyl-(2,3-dimethylphenyl)ether: Similar structure but with a nitro group instead of bromine.

Uniqueness

4-Bromobenzyl-(2,3-dimethylphenyl)ether is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions such as nucleophilic substitution, which may not be as feasible with other substituents like chlorine or methyl groups.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUGLZMUVJSNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246467
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884163-65-9
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884163-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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